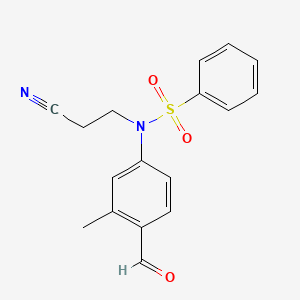
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two 2,6-dimethylphenol units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) typically involves the coupling of 2,6-dimethylphenol derivatives with a butadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its rigid structure and potential for cross-linking.
Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
Biology and Medicine: Investigated for its potential antioxidant properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) depends on its application. In materials science, its rigid structure allows for the formation of stable polymers. In biological systems, its phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The butadiyne linkage provides a unique electronic structure that can interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dipyridine
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2,6-dimethylphenol) is unique due to its combination of phenolic groups and a butadiyne linkage. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis. Its phenolic groups also provide potential antioxidant properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
822411-44-9 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxy-3,5-dimethylphenyl)buta-1,3-diynyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C20H18O2/c1-13-9-17(10-14(2)19(13)21)7-5-6-8-18-11-15(3)20(22)16(4)12-18/h9-12,21-22H,1-4H3 |
Clave InChI |
KLNGTUGNARHZGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C#CC#CC2=CC(=C(C(=C2)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
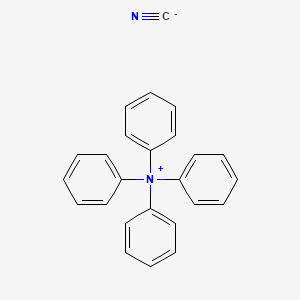

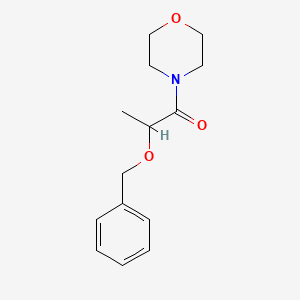
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

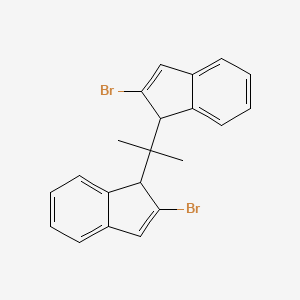
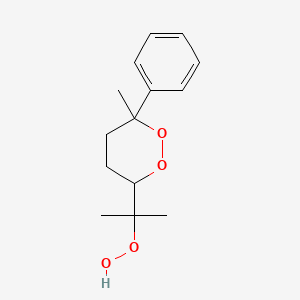
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
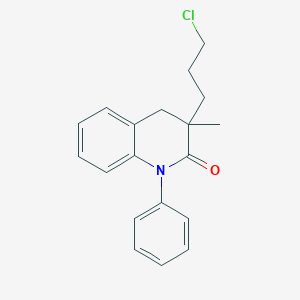
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
